3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-methylbenzyl)thiophene-2-carboxamide
Description
This compound features a thiophene-2-carboxamide core linked via a sulfonyl group to a 3-chlorophenyl-substituted piperazine ring. Piperazine derivatives are often explored for central nervous system (CNS) targets due to their affinity for serotonin, dopamine, or adrenergic receptors . The sulfonyl bridge may enhance metabolic stability compared to ester or thioether linkages found in analogs .
Properties
IUPAC Name |
3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O3S2/c1-17-5-7-18(8-6-17)16-25-23(28)22-21(9-14-31-22)32(29,30)27-12-10-26(11-13-27)20-4-2-3-19(24)15-20/h2-9,14-15H,10-13,16H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPWKFMIJKLMKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-methylbenzyl)thiophene-2-carboxamide typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with a halogenated precursor.
Sulfonylation: The sulfonyl group is introduced using sulfonyl chlorides in the presence of a base such as triethylamine.
Amidation: The final step involves the coupling of the thiophene-sulfonyl intermediate with 4-methylbenzylamine under amide bond-forming conditions, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles like bromine or nitrating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene sulfides.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-methylbenzyl)thiophene-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The sulfonyl group can form strong hydrogen bonds, influencing the compound’s binding affinity and specificity. The thiophene ring contributes to the compound’s overall stability and electronic properties, affecting its reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Key differences among analogs lie in:
- Piperazine substituents : 3-chlorophenyl (target) vs. 2-(trifluoromethoxy)phenyl () vs. 4-(trifluoromethyl)phenyl ().
- Linker groups : Sulfonyl (target) vs. thioether () vs. alkyl chains ().
- Carboxamide modifications : N-(4-methylbenzyl) (target) vs. N-butyl () vs. propan-1-one ().
Data Table: Structural and Functional Comparison
Pharmacological Implications
- Electron-Withdrawing Groups : The 3-chlorophenyl group (target) may confer different receptor-binding kinetics compared to trifluoromethoxy () or trifluoromethyl () substituents, altering affinity for serotonin or dopamine receptors.
- Lipophilicity : The 4-methylbenzyl group (target) likely increases lipophilicity compared to N-butyl (), which could enhance membrane permeability.
Research Findings and Hypotheses
- Metabolic Stability : Sulfonyl-containing compounds (e.g., target) are less prone to oxidative metabolism than thioether-linked analogs (e.g., MK22) .
- Receptor Selectivity : The 3-chlorophenyl substitution on piperazine (target) may favor dopamine D3 receptor binding over D2, a trend observed in related chlorophenylpiperazine derivatives .
- Synthetic Challenges : The sulfonyl linkage in the target compound requires precise sulfonation conditions, contrasting with simpler alkylation steps in ’s N-butyl derivative .
Biological Activity
The compound 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-methylbenzyl)thiophene-2-carboxamide is a notable member of the thiophene carboxamide derivatives, which have gained attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme modulation, and potential therapeutic applications.
Structural Characteristics
This compound features a thiophene ring, a sulfonamide group, and a piperazine moiety substituted with a chlorophenyl group. The molecular formula is , with a molecular weight of approximately 453.99 g/mol . The structural arrangement contributes to its interaction with various biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives, including our compound of interest. Research indicates that such compounds can inhibit cellular proliferation and induce apoptosis in cancer cell lines.
- Mechanism of Action : The compound has been shown to interact with tubulin, similar to the well-known anticancer agent Combretastatin A-4 (CA-4). In vitro assays demonstrated significant activity against Hep3B hepatocellular carcinoma cells, with an IC50 value of 5.46 µM , indicating strong cytotoxic effects .
- Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase, which is crucial for preventing cancer cell division and proliferation .
Enzyme Modulation
The presence of the piperazine moiety enhances the compound's ability to modulate various kinases involved in cell cycle regulation:
- CDC7 and PKA Pathways : Studies suggest that the compound inhibits pathways associated with CDC7 and PKA kinases, which play vital roles in tumor growth inhibition.
Comparative Biological Activities
The following table summarizes the biological activities of various thiophene derivatives compared to our compound:
| Compound Name | Key Features | Anticancer Activity (IC50) | Mechanism |
|---|---|---|---|
| This compound | Thiophene ring, sulfonamide | 5.46 µM (Hep3B) | Tubulin binding |
| N-(4-fluorophenyl)-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide | Fluorinated piperazine | 12.58 µM (Hep3B) | Similar to CA-4 |
| N-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide | Methoxy substitution | 7.66 µM (Hep3B) | Cell cycle modulation |
Case Studies
A significant case study involved the synthesis and evaluation of several thiophene carboxamide derivatives, including our compound. The study utilized molecular docking techniques to predict binding affinities and interaction patterns with target proteins involved in cancer progression. The results indicated that modifications in substituents significantly influenced biological activity, emphasizing structure-activity relationships (SAR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
